

1-Chloroanthracene chemical structure and IUPAC name

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Compound of Interest

Compound Name: 1-Chloroanthracene

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An In-depth Technical Guide to 1-Chloroanthracene

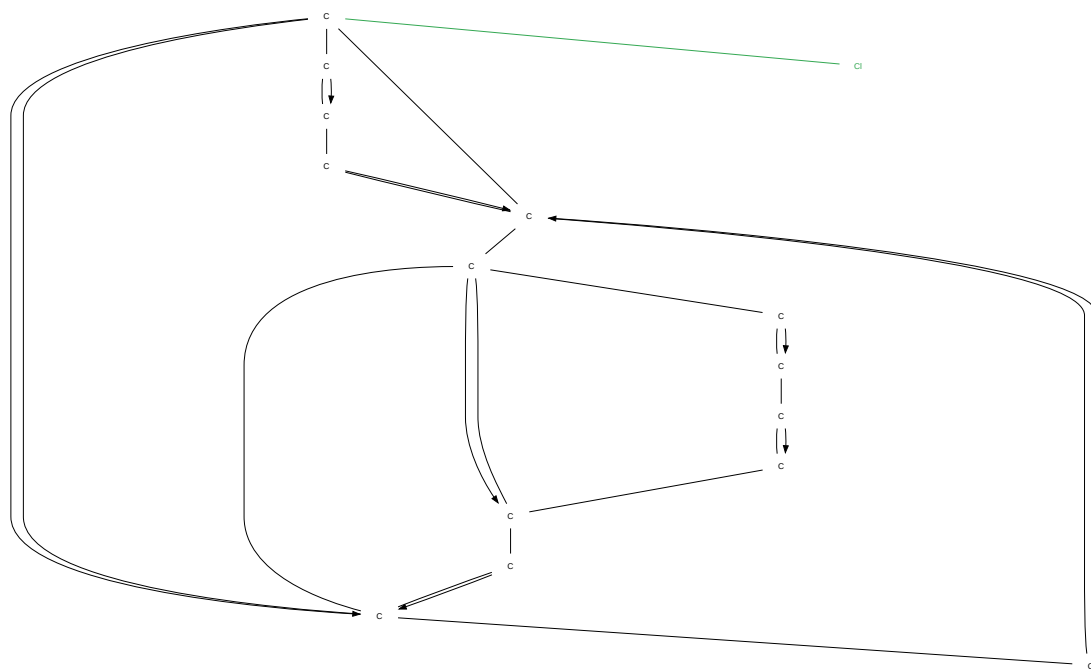
This technical guide provides a comprehensive overview of **1-Chloroanthracene**, including its chemical structure, IUPAC nomenclature, physicochemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and IUPAC Name

1-Chloroanthracene is a halogenated polycyclic aromatic hydrocarbon. It consists of an anthracene core, which is a tricyclic aromatic system of three fused benzene rings, with a single chlorine atom substituted at the 1-position.

- IUPAC Name: **1-chloroanthracene**[\[1\]](#)
- Molecular Formula: $C_{14}H_9Cl$ [\[1\]](#)[\[2\]](#)
- CAS Registry Number: 4985-70-0[\[1\]](#)[\[2\]](#)

The chemical structure of **1-Chloroanthracene** is depicted in the following diagram:



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Figure 1. Chemical structure of **1-Chloroanthracene**.

Physicochemical Properties

The following table summarizes the key quantitative properties of **1-Chloroanthracene**.

Property	Value	Reference(s)
Molecular Weight	212.67 g/mol	[1][3]
Melting Point	77-80 °C	[4]
Density	1.171 g/mL at 25 °C	[4][5]
Form	Solid	[1][4]
LogP (Octanol/Water)	4.646 (Calculated)	[3][6]
Water Solubility	-5.77 (log10 WS in mol/L, Calculated)	[3][6]
Boiling Point (Predicted)	631.75 K (358.6 °C)	[3][6]
InChI Key	SRIHSAFSOOUEGL-UHFFFAOYSA-N	[1][2]
SMILES	<chem>C1=CC=C2C=C3C(=CC2=C1)C=CC=C3Cl</chem>	[1]

Experimental Protocols

Synthesis of Chloroanthracene

Direct, selective synthesis of **1-Chloroanthracene** is not widely reported in standard literature. Electrophilic chlorination of anthracene typically yields a mixture of isomers, with the 9- and 10-positions being the most reactive. The following protocol details the synthesis of 9-chloroanthracene, a closely related isomer, which serves as a representative method for the chlorination of anthracene.

Reaction: Synthesis of 9-Chloroanthracene from Anthracene

Materials:

- Anthracene (0.100 mole, 17.8 g)
- Anhydrous cupric chloride (0.202 mole, 27.2 g)

- Carbon tetrachloride (500 mL)
- Alumina for chromatography (200 g)

Equipment:

- 1-L two-necked flask
- Mechanical stirrer
- Reflux condenser with a drying tube
- Heating mantle
- Filtration apparatus
- Chromatography column (35 mm diameter)
- Rotary evaporator

Procedure:

- In a dry, 1-L two-necked flask equipped with a mechanical stirrer and a reflux condenser, combine anthracene (17.8 g) and anhydrous cupric chloride (27.2 g).
- Add 500 mL of carbon tetrachloride to the flask.
- Stir the mixture and heat it to reflux. Continue heating under reflux for 18–24 hours. During this time, the brown cupric chloride will convert to white cuprous chloride, and hydrogen chloride gas will evolve.
- After the reaction is complete, cool the mixture and remove the cuprous chloride by filtration.
- Pass the resulting carbon tetrachloride solution through a 35-mm chromatography column packed with 200 g of alumina.
- Elute the column with an additional 400 mL of carbon tetrachloride.
- Combine the eluates and evaporate the solvent to dryness using a rotary evaporator.

- The resulting product is 9-chloroanthracene as a lemon-yellow solid. The expected yield is between 19–21 g (89–99%).

Note on Isomer Selectivity: The direct chlorination of anthracene often leads to a mixture of products. The synthesis of a specific isomer like **1-chloroanthracene** may require a multi-step synthetic route involving a starting material with a directing group to favor substitution at the 1-position, followed by removal of that group.

Analytical Methodology

The analysis of **1-Chloroanthracene**, particularly in environmental or biological samples, is typically performed using chromatographic techniques coupled with mass spectrometry.

Technique: Gas Chromatography-Mass Spectrometry (GC/MS)

Sample Preparation (General Protocol for Water Samples):

- Solid Phase Extraction (SPE): Pass a known volume of the aqueous sample through an SPE cartridge (e.g., containing coconut charcoal) to extract the analyte.
- Elution: Elute the **1-Chloroanthracene** from the cartridge using a small volume of a suitable organic solvent, such as dichloromethane.
- Concentration and Drying: Adjust the extract volume as needed and add an internal standard. Dry the extract using anhydrous sodium sulfate.

GC/MS Analysis:

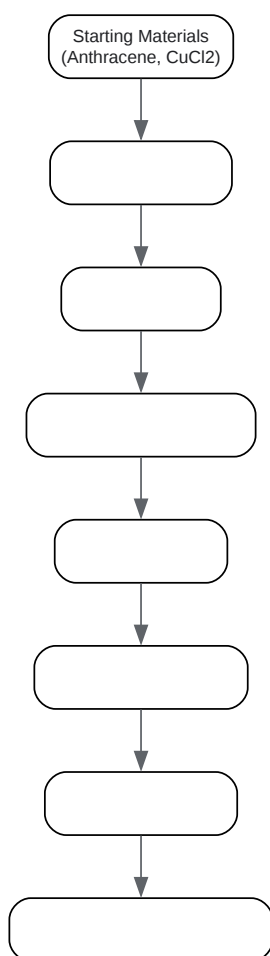
- Injection: Inject the prepared sample into the GC/MS system. A splitless injection mode is often used for trace analysis.
- Separation: Use a high-resolution fused silica capillary GC column to separate **1-Chloroanthracene** from other components in the sample.
- Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

- Identification and Quantification: Identify **1-Chloroanthracene** by comparing its retention time and mass spectrum to those of a certified reference standard. Quantify the concentration by comparing its response to that of the internal standard.

An alternative analytical technique that has been reported for the simultaneous determination of **1-chloroanthracene** and 9-bromoanthracene is matrix isopotential synchronous fluorescence spectrometry combined with a derivative technique. This method can be applied for direct analysis in mixtures without extensive pre-separation.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from synthesis to analysis of a chloroanthracene compound.



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Figure 2. General workflow for the synthesis and analysis of Chloroanthracene.

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